![molecular formula C7H7ClF2N4 B2957171 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride CAS No. 2490432-84-1](/img/structure/B2957171.png)
3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride” is a chemical compound with the CAS Number: 2490432-84-1 . It has a molecular weight of 220.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H . This indicates the molecular structure of the compound. Further analysis would require more specific tools such as X-ray diffraction or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound is a powder that is stored at 4 degrees Celsius . Its molecular weight is 220.61 . More specific physical and chemical properties would require laboratory analysis.Scientific Research Applications
Antibacterial Activity
The compound has been found to have significant antibacterial activity. A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method .
Antifungal Activity
The compound has been reported to have antifungal properties. The inhibitory effects of the triazolo .
Neuroprotective Activity
The compound has been shown to have neuroprotective activity. The triazolopyridine ring is a structural fragment that is present in a number of drugs and [1,2,4]triazolo [4,3- a ]pyridines were shown to have herbicidal [5,6], antifungal, neuroprotective .
Potential c-Met Kinase Inhibitors
The compound has been identified as a potential c-Met kinase inhibitor. Two series of [1,2,4]triazolo [4,3- a ]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC 50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase .
Energetic Materials
The compound has been identified as a potential component of energetic materials due to its good thermal stabilities and comparable detonation properties .
Herbicidal Activity
The compound has been shown to have herbicidal activity. The triazolopyridine ring is a structural fragment that is present in a number of drugs and [1,2,4]triazolo [4,3- a ]pyridines were shown to have herbicidal .
Safety and Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,4-triazoles , which are known to have various biological activities They can interact with different targets depending on their specific structure and substituents.
Mode of Action
The mode of action of 1,2,4-triazoles generally involves interactions with their targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group in this compound could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Without specific information, it’s difficult to summarize the affected pathways of this compound. 1,2,4-triazoles are often involved in various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a compound involves its absorption, distribution, metabolism, and excretion (ADME). These properties are influenced by the compound’s chemical structure. For instance, the presence of the difluoromethyl group and the triazole ring might affect its solubility, permeability, and metabolic stability, thereby influencing its bioavailability .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the stability of this compound might be affected by its storage temperature .
properties
IUPAC Name |
3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4.ClH/c8-6(9)7-12-11-5-2-1-4(10)3-13(5)7;/h1-3,6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKSASRJCZZERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2957089.png)

![2-Chloro-1-[(1S,5S)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)
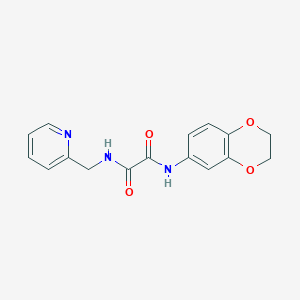
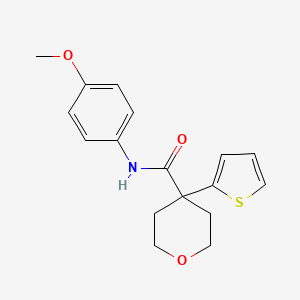
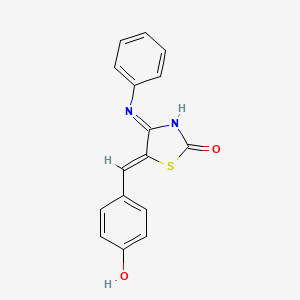
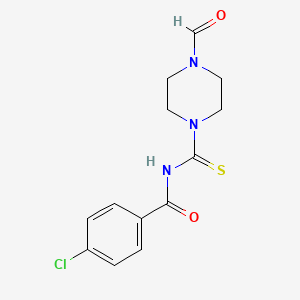
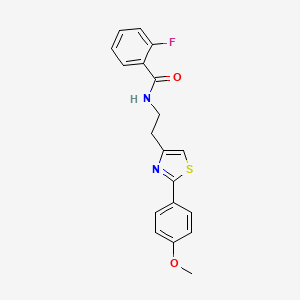
![4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2957101.png)
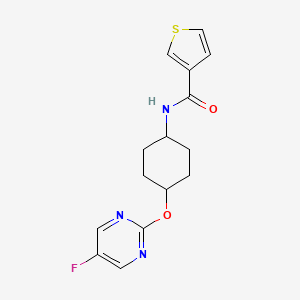
![1-(Tert-butyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2957104.png)
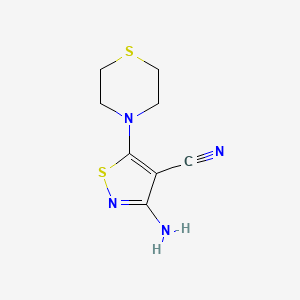
![3,4-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2957108.png)
